(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid
Overview
Description
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid is a metabolite derived from urolithin A, which itself is a product of the gut microbiota’s metabolism of ellagitannins and ellagic acid. Urolithin A is known for its anti-inflammatory and cancer chemopreventive properties. in vivo, it is often conjugated to form urolithin A glucuronide, which significantly alters its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urolithin A glucuronide involves regioselective glucuronidation of urolithin A. One method employs the use of methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide as a glucuronidation agent. The reaction typically occurs under mild conditions to prevent degradation of the urolithin A core structure .
Industrial Production Methods: The process would require stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid primarily undergoes deconjugation reactions in vivo, where it is converted back to urolithin A. This deconjugation is facilitated by enzymes in tissues under inflammatory conditions .
Common Reagents and Conditions: The glucuronidation process uses reagents like methyl-2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronide. Deconjugation reactions typically occur under physiological conditions, often catalyzed by enzymes such as β-glucuronidase .
Major Products: The primary product of deconjugation is free urolithin A, which retains its biological activity and can exert anti-inflammatory and chemopreventive effects .
Scientific Research Applications
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid has been studied extensively for its role in various biological processes:
Mechanism of Action
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid itself has limited biological activity. upon deconjugation to urolithin A, it can modulate several molecular pathways:
Comparison with Similar Compounds
Urolithin B: Another metabolite of ellagitannins, known for its anti-inflammatory and antioxidant properties.
Urolithin C: Less studied but shares similar metabolic pathways with urolithin A and B.
Uniqueness: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid is unique due to its ability to release active urolithin A in specific tissues under inflammatory conditions, thereby exerting localized anti-inflammatory and chemopreventive effects .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-oxobenzo[c]chromen-3-yl)oxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O10/c20-7-1-3-9-10-4-2-8(6-12(10)28-18(26)11(9)5-7)27-19-15(23)13(21)14(22)16(29-19)17(24)25/h1-6,13-16,19-23H,(H,24,25)/t13-,14-,15+,16-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBXNRJGUDTJQS-KSPMYQCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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